molecular formula C10H9N B147181 4-METHYLQUINOLINE CAS No. 491-35-0

4-METHYLQUINOLINE

Cat. No.: B147181
CAS No.: 491-35-0
M. Wt: 143.18 g/mol
InChI Key: MUDSDYNRBDKLGK-UHFFFAOYSA-N
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Description

4-METHYLQUINOLINE, also known as this compound, is a heterocyclic aromatic organic compound. It is characterized by a quinoline structure with a methyl group at the 4-position. This compound is known for its relatively acidic methyl group, which allows for various condensation reactions, especially when the nitrogen atom is quaternized .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-METHYLQUINOLINE can be synthesized through several methods. One common approach involves the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene. Another method involves the Doebner-Miller reaction, where aniline is condensed with crotonaldehyde in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of lepidine often involves the catalytic dehydrogenation of tetrahydroquinoline derivatives. This process typically uses metal catalysts such as palladium or platinum under high-temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 4-METHYLQUINOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-METHYLQUINOLINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of lepidine involves its interaction with various molecular targets. Its relatively acidic methyl group allows it to participate in condensation reactions, forming quaternary ammonium compounds. These compounds can interact with biological molecules, potentially leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

  • Quinaldine (2-methylquinoline)
  • Isoquinoline
  • Quinoline

4-METHYLQUINOLINE’s unique properties and versatile applications make it a valuable compound in various fields of scientific research and industry.

Properties

IUPAC Name

4-methylquinoline
Source PubChem
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InChI

InChI=1S/C10H9N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDSDYNRBDKLGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

3007-43-0 (hydrochloride)
Record name 4-Methylquinoline
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DSSTOX Substance ID

DTXSID7047067
Record name Lepidine
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Molecular Weight

143.18 g/mol
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Physical Description

Colorless, oily liquid; Turns reddish-brown upon exposure to light; [Merck Index] Light yellow liquid; [Alfa Aesar MSDS]
Record name 4-Methylquinoline
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Boiling Point

261-263 °C
Record name 4-METHYLQUINOLINE
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Solubility

Slightly soluble in water, Soluble in ethanol, ether, and acetone., Miscible with alcohol and benzene, Soluble in mineral acid; insoluble in alkali, In water, 783 mg/liter @ 25 °C
Record name 4-METHYLQUINOLINE
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Density

1.0826 @ 20 °C
Record name 4-METHYLQUINOLINE
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Vapor Pressure

0.0064 [mmHg], 6.4X10-3 mm Hg @ 20 °C /Extrapolated/
Record name 4-Methylquinoline
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Color/Form

Colorless, oily liquid

CAS No.

491-35-0
Record name 4-Methylquinoline
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Record name LEPIDINE
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Melting Point

9.5 °C
Record name 4-METHYLQUINOLINE
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Synthesis routes and methods

Procedure details

To a stirred solution of aniline (1 g. 10 mmol) in acetic acid (10 ml), activated silferc (1.72 g. ferric chloride 10 mmol) was added under nitrogen atmosphere. The reaction mixture was stirred for 5 minutes and methyl vinyl ketone (MVK) (0.83 g, 11.8 mmol) was added slowly over a period of 15 minutes. The reaction mixture was heated to 70° C. and maintained between 70-75° C. for one hour. Anhydrous zinc chloride (1.46 g. 10 mmol) was added and the reaction was further refluxed for two hours. The reaction mixture was cooled, filtered, basified with 10% NaOH solution, extracted with ethyl acetate (3×20 ml), dried over Na2SO4 and evaporated to give the product; Yield 55%.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step Two
Quantity
1.46 g
Type
catalyst
Reaction Step Three
Yield
55%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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